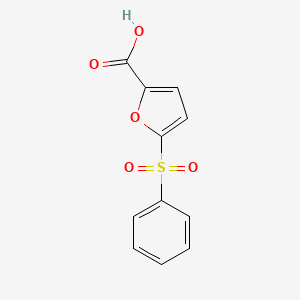

5-(benzenesulfonyl)furan-2-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

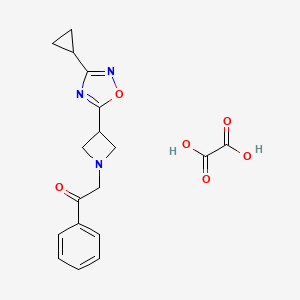

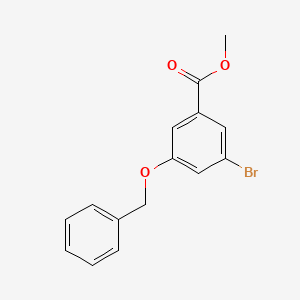

5-(benzenesulfonyl)furan-2-carboxylic Acid, also known as BFCA, is an organic compound with a molecular formula of C12H8O5S . It is a powder at room temperature .

Synthesis Analysis

The synthesis of furan platform chemicals (FPCs) like 5-(benzenesulfonyl)furan-2-carboxylic Acid has been a topic of research. The manufacture and uses of FPCs directly available from biomass (furfural and 5-hydroxy-methylfurfural) have been discussed . There are also methods for the synthesis of chiral furans .Molecular Structure Analysis

The molecular structure of 5-(benzenesulfonyl)furan-2-carboxylic Acid is characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom . The molecular weight is 379.372 .Chemical Reactions Analysis

The types of reactions applicable to FPCs have been studied . During hydrothermal oxidation, HMF is initially oxidized to 2,5-diformylfuran (DFF) or 5-hydroxymethyl-2-frantic acid (HMFCA), which is further converted to 5-formyl-2-furan carboxylic acid (FFCA) and FDCA under aerobic conditions .Physical And Chemical Properties Analysis

5-(benzenesulfonyl)furan-2-carboxylic Acid is a powder at room temperature . The melting point is 159-160 . Furan compounds are known to be only slightly soluble in water, but dissolve in most organic solvents .Applications De Recherche Scientifique

Hypolipidemic Agents

Research into fatty acid-like compounds, such as 5-(tetradecyloxy)-2-furancarboxylic acid, has shown that they can lower blood lipids and inhibit fatty acid synthesis with minimal effects on liver weight and liver fat content, representing a new class of hypolipidemic agents. These compounds are effective in rats and monkeys, highlighting their potential in managing lipid disorders (Parker et al., 1977).

Synthetic Organic Chemistry

In the field of synthetic organic chemistry, novel methods have been developed to construct benzo[b]furan-3-carboxylic acids via Pd(II)-mediated cascade carboxylative annulation. This process forms three new bonds in one step and is supported by observations of unusual side reactions and (18)O-labeling studies, indicating a complex mechanism (Liao et al., 2005).

Biobased Building Blocks

Furan carboxylic acids, such as 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA), are promising biobased building blocks in the pharmaceutical and polymer industries. A dual-enzyme cascade system has been developed for the controlled synthesis of these compounds from 5-hydroxymethylfurfural (HMF), showcasing a sustainable approach to synthesizing valuable chemical intermediates (Jia et al., 2019).

Enzyme-Catalyzed Oxidation

The enzyme-catalyzed oxidation of HMF to FDCA is a notable development, utilizing an FAD-dependent enzyme active towards HMF and related compounds. This biocatalytic approach offers a high-yield, ambient-temperature process for producing FDCA, a biobased platform chemical for polymer production (Dijkman et al., 2014).

Palladium-Catalyzed Arylation

The palladium-catalyzed desulfitative arylation of furan derivatives with benzenesulfonyl chlorides demonstrates a regioselective approach to synthesizing functionalized 5-arylfurans. This reaction tolerates a wide range of substituents, offering a versatile method for creating diverse furan-based compounds (Beladhria et al., 2014).

Safety And Hazards

5-(benzenesulfonyl)furan-2-carboxylic Acid is considered hazardous. It has the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Orientations Futures

The future of furan platform chemicals like 5-(benzenesulfonyl)furan-2-carboxylic Acid lies in the switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .

Propriétés

IUPAC Name |

5-(benzenesulfonyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O5S/c12-11(13)9-6-7-10(16-9)17(14,15)8-4-2-1-3-5-8/h1-7H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCIQFHQQLLQDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(benzenesulfonyl)furan-2-carboxylic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[2-[(2-chloroacetyl)amino]ethyl]thiomorpholine-4-carboxylate](/img/structure/B2559484.png)

![(E)-3-(2-methoxyphenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2559486.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pent-4-enamide](/img/structure/B2559491.png)

![(Z)-2-cyano-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2559501.png)

![ethyl 5-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2559504.png)